molecular formula C11H15N5O3S2 B7121983 N-methyl-4-[3-(1,3-thiazol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide

N-methyl-4-[3-(1,3-thiazol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide

Cat. No.: B7121983
M. Wt: 329.4 g/mol
InChI Key: HFLFHXGBBXQKPX-UHFFFAOYSA-N
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Description

N-methyl-4-[3-(1,3-thiazol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide is a complex organic compound that features a thiazole ring, an oxadiazole ring, and a piperidine ring

Properties

IUPAC Name

N-methyl-4-[3-(1,3-thiazol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3S2/c1-12-21(17,18)16-4-2-8(3-5-16)11-14-10(15-19-11)9-6-13-7-20-9/h6-8,12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLFHXGBBXQKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)N1CCC(CC1)C2=NC(=NO2)C3=CN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-[3-(1,3-thiazol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of acylhydrazides with carboxylic acids or their derivatives.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of 1,5-diamines.

    Coupling Reactions: The final compound is formed by coupling the thiazole and oxadiazole rings with the piperidine ring, followed by sulfonation to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-[3-(1,3-thiazol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or hydrazines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common nucleophiles include alkoxides, thiolates, and amines.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-methyl-4-[3-(1,3-thiazol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antiviral, and anticancer activities.

    Pharmacology: It can be studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: It can be used in the development of new materials with unique electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-methyl-4-[3-(1,3-thiazol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide involves its interaction with specific molecular targets. The thiazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its transport to the target sites.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1) and sulfathiazole.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as furazolidone and nitrofurazone.

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperine and haloperidol.

Uniqueness

N-methyl-4-[3-(1,3-thiazol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonamide is unique due to the combination of its three distinct rings, which confer a unique set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

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